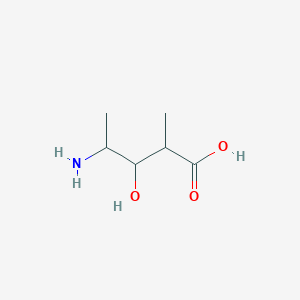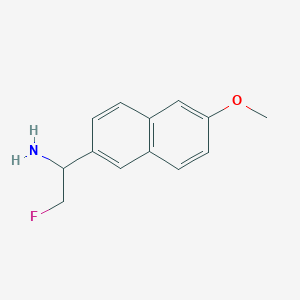![molecular formula C14H17NO4 B15271996 (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B15271996.png)
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, which is known for its ring strain and reactivity, and a benzyloxycarbonyl-protected amino group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the benzyloxycarbonyl-protected amino group: This step often involves the protection of an amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine.
Coupling of the cyclopropyl and protected amino groups: This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The cyclopropyl ring can undergo nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the cyclopropyl ring.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Free amines.
Substitution: Various substituted cyclopropyl derivatives.
科学的研究の応用
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The cyclopropyl group can interact with the enzyme’s active site, while the benzyloxycarbonyl-protected amino group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
(3S)-3-Amino-3-cyclopropylpropanoic acid: Lacks the benzyloxycarbonyl protection, making it more reactive.
(3S)-3-{[(tert-Butyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid: Uses a different protecting group, which can affect its reactivity and stability.
(3S)-3-{[(Methoxy)carbonyl]amino}-3-cyclopropylpropanoic acid: Another variant with a different protecting group.
Uniqueness
The presence of the benzyloxycarbonyl group in (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid provides unique reactivity and stability characteristics, making it a valuable intermediate in organic synthesis and drug development.
特性
分子式 |
C14H17NO4 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
(3S)-3-cyclopropyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)8-12(11-6-7-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t12-/m0/s1 |
InChIキー |
KTNFIIVAHZGIKA-LBPRGKRZSA-N |
異性体SMILES |
C1CC1[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1CC1C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid](/img/structure/B15271914.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B15271917.png)
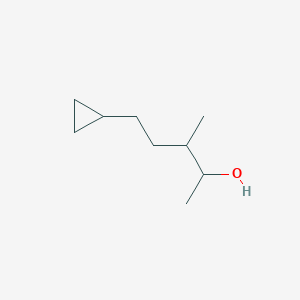

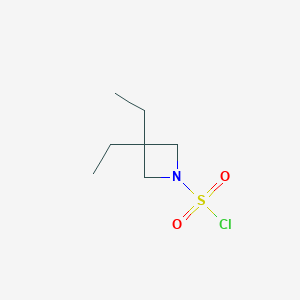
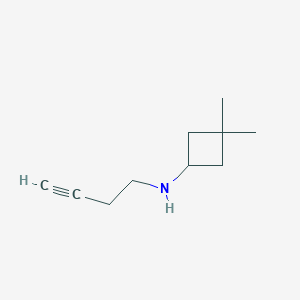
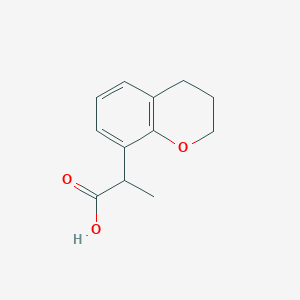

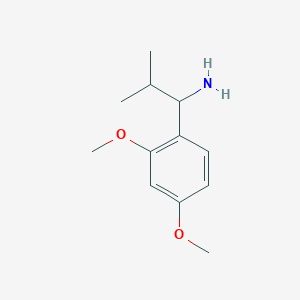
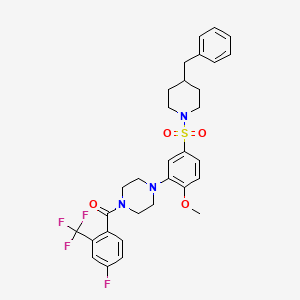
![4-[(Furan-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15271965.png)
![3-Methyl-3,7-diaza-spiro[5.6]dodecane](/img/structure/B15271967.png)
